Ethyl 3,4-dihydroxybenzimidate
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Overview
Description
Ethyl 3,4-dihydroxybenzimidate is an organic compound that belongs to the class of benzimidates It is characterized by the presence of ethyl ester and dihydroxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzimidate typically involves the amidation of 3,4-dihydroxybenzoic acid or its derivatives. One common method includes reacting the acid with an amine to form an amide, which is then treated with a trialkyloxonium salt to yield the desired benzimidate . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dihydroxybenzimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted benzene derivatives.
Scientific Research Applications
Ethyl 3,4-dihydroxybenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydroxybenzimidate involves its interaction with prolyl hydroxylase enzymes. By inhibiting these enzymes, the compound prevents the degradation of hypoxia-inducible factors, leading to increased expression of genes involved in adaptive responses to hypoxia . This mechanism is crucial for its potential therapeutic applications in conditions such as ischemia and hypoxia.
Comparison with Similar Compounds
Ethyl 3,4-dihydroxybenzoate: Similar in structure but lacks the imidate functional group.
3,4-Dihydroxybenzaldehyde: Contains the same dihydroxybenzene core but with an aldehyde group instead of an ester.
3,4-Dihydroxybenzoic acid: The parent compound from which ethyl 3,4-dihydroxybenzimidate is derived.
Uniqueness: this compound is unique due to its combination of ethyl ester and dihydroxy functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit prolyl hydroxylase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
ethyl 3,4-dihydroxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINXQATAXZPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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